Penicillin v

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

<0.1 g/100mL

In water at pH 1.8 (acidified with hydrochloric acid)= 24 mg/100 ml; soluble in polar organic solvents; practically insol in vegetable oils and in liquid petrolatum.

Sol in alcohol and acetone; insoluble in fixed oils

4.54e-01 g/L

Synonyms

Canonical SMILES

Isomeric SMILES

Studying Antimicrobial Resistance

The rise of antimicrobial resistance (AMR) is a significant global health concern. Researchers use Penicillin V to understand the development and spread of resistance among bacteria. By exposing bacteria to Penicillin V in controlled laboratory settings, scientists can monitor for mutations and mechanisms that allow bacteria to evade the antibiotic's effects. This knowledge is crucial for developing new antibiotics and implementing strategies to curb the spread of resistance [].

Investigating Microbiome Interactions

The human gut microbiome is a complex ecosystem of bacteria that plays a vital role in health and disease. Studies have explored the impact of Penicillin V on the gut microbiome composition. While it is a narrow-spectrum antibiotic targeting mainly specific bacteria, research suggests Penicillin V treatment can also affect other gut bacteria populations, potentially leading to unintended consequences []. These findings highlight the importance of understanding the broader ecological effects of antibiotics like Penicillin V.

Exploring Alternative Treatment Strategies

Researchers are constantly seeking new and improved strategies for treating bacterial infections. Penicillin V can serve as a reference point in developing and testing alternative therapies. For example, studies may compare the effectiveness of Penicillin V to new antibiotic candidates or explore the potential of combining Penicillin V with other treatments to enhance its efficacy or overcome resistance [].

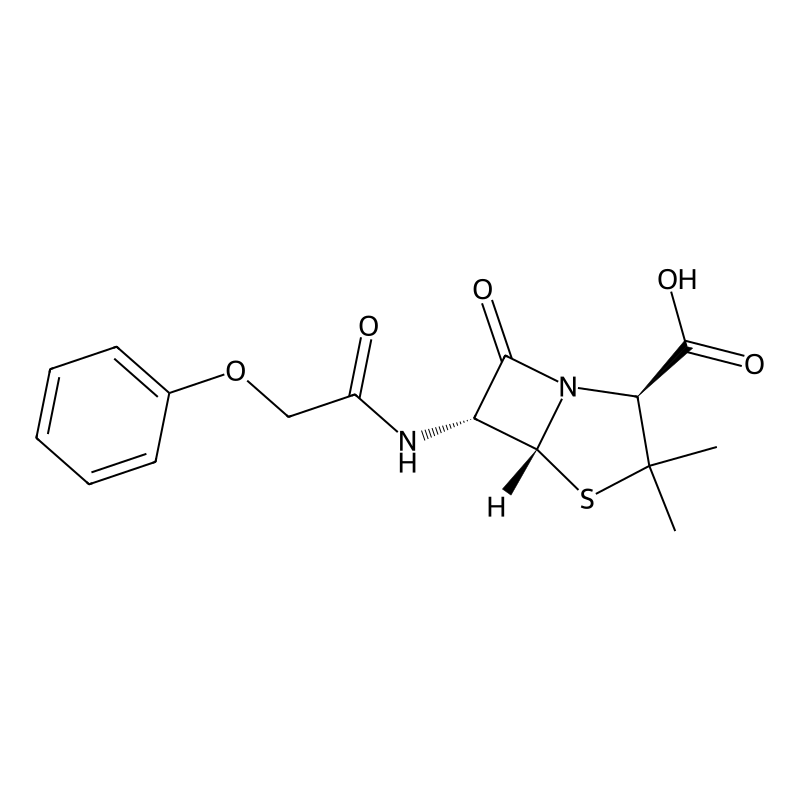

Penicillin V, also known as phenoxymethylpenicillin, is an antibiotic belonging to the penicillin class. It is a phenoxymethyl analog of Penicillin G, making it more stable in acidic environments, which allows for oral administration. The molecular formula of Penicillin V is C16H18N2O5S, with a molecular weight of approximately 388.5 g/mol. This compound is primarily used to treat mild to moderate infections caused by penicillin-sensitive microorganisms, particularly those affecting the respiratory tract and skin .

Penicillin V works by inhibiting bacterial cell wall synthesis. The beta-lactam ring binds to penicillin-binding proteins (PBPs) essential for building the bacterial cell wall. This binding prevents the formation of a strong peptidoglycan layer, weakening the bacterial cell wall and leading to cell death [].

- Toxicity: Penicillin V is generally well-tolerated, but allergic reactions can occur, ranging from mild skin rash to life-threatening anaphylaxis.

- Other hazards: Penicillin V has no significant flammability or reactivity concerns.

Penicillin V exerts its antibacterial effects through the inhibition of bacterial cell wall synthesis. It achieves this by binding to penicillin-binding proteins (PBPs), which are crucial for the cross-linking of peptidoglycan layers in bacterial cell walls. This binding disrupts cell wall integrity, leading to cell lysis and death during active multiplication of bacteria .

Upon administration, about 35-70% of Penicillin V is metabolized into penicilloic acid, an inactive metabolite . The compound is also known to be hydrolyzed by penicillin acylase, which specifically cleaves Penicillin V more rapidly than Penicillin G .

The synthesis of Penicillin V can be achieved through various methods. One notable approach involves fermentation processes where phenoxyethanol is added to fermentation tanks containing penicillin-producing molds. This method unexpectedly led to increased production of Penicillin V rather than the more commonly produced Penicillin G .

Another method involves total synthesis from simpler organic compounds, such as D-penicillamine and phthalimidomalonaldehyde derivatives. This multi-step synthetic route allows for the construction of the complex beta-lactam structure characteristic of penicillins .

Penicillin V is primarily indicated for treating mild to moderate infections caused by susceptible organisms. It has been recommended for use in prophylaxis against bacterial endocarditis in patients undergoing dental procedures or surgeries involving the upper respiratory tract . Additionally, it has applications in treating odontogenic infections due to its effectiveness against oral pathogens .

Penicillin V exhibits several interactions that can affect its efficacy and safety profile. It may interact with other medications that alter gastric pH or affect renal function, potentially impacting its absorption and elimination. Additionally, hypersensitivity reactions can occur in individuals with a history of penicillin allergy .

The compound is also incompatible with various substances including acids, oxidizing agents, heavy metals, and certain alcohols, which can lead to adverse reactions or reduced effectiveness .

Several compounds are structurally and functionally similar to Penicillin V. Here are some notable examples:

| Compound Name | Description | Unique Features |

|---|---|---|

| Penicillin G | The parent compound of the penicillin family; more effective against Gram-negative bacteria but less stable in acid. | Requires parenteral administration due to acid sensitivity. |

| Ampicillin | A broader-spectrum penicillin that is effective against some Gram-negative bacteria. | More versatile but may lead to higher rates of resistance. |

| Amoxicillin | A derivative of ampicillin with improved oral bioavailability. | Often used in combination therapies for enhanced efficacy. |

| Cloxacillin | A penicillinase-resistant form used primarily against staphylococci. | Specifically designed to combat resistant strains. |

Penicillin V's uniqueness lies in its oral bioavailability and stability in acidic conditions compared to Penicillin G, making it a preferred choice for outpatient treatment of certain infections .

Physical Description

Solid

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

2.09 (LogP)

1.4

Odor

Melting Point

120 - 128 °C

UNII

Related CAS

132-98-9 (mono-potassium salt)

147-48-8 (mono-hydrochloride salt)

GHS Hazard Statements

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Livertox Summary

Drug Classes

Therapeutic Uses

Penicillin V is used for the treatment of mild to moderately severe infections caused by organisms susceptible to low concentrations of the drug or for prophylaxis of certain streptococcal infections.

Penicillin V /is/ indicated in the treatment of acute otitis media caused by susceptible organisms. /Included in US product labeling/

Penicillin V /is/ indicated in the treatment of bacterial pharyngitis cuased by susceptible organisms. /Included in US product labeling/

For more Therapeutic Uses (Complete) data for PENICILLIN V (21 total), please visit the HSDB record page.

Pharmacology

Penicillin V is a member of the penicillin family exhibiting broad-spectrum antibiotic property. Penicillin V binds to penicillin binding proteins (PBP), the enzymes that catalyze the synthesis of peptidoglycan, which is a critical component of the bacterial cell wall. This leads to the interruption of cell wall synthesis, consequently leading to bacterial cell growth inhibition and cell lysis.

MeSH Pharmacological Classification

ATC Code

J01 - Antibacterials for systemic use

J01C - Beta-lactam antibacterials, penicillins

J01CE - Beta-lactamase sensitive penicillins

J01CE02 - Phenoxymethylpenicillin

Mechanism of Action

Penicillins and breakdown products of penicillins act as haptens after their covalent reaction with proteins. The most important antigenic intermediate of penicillin appears to be the penicilloyl moiety, which is formed when the beta-lactam ring is opened. This is considered to be the major (predominant) determinant of penicillin allergy. /Penicillins/

Penicillin is known to interfere with synthesis of N-acetylmuramic acid mucopeptides and teichoic acids which are part of cell-wall material. ... Under favorable conditions penicillin exerts direct bactericidal action, & successful penicillin therapy may be relatively independent of immunity mechanisms of the host. /Penicillins/

The penicillins and their metabolites are potent immunogens because of their ability to combine with proteins and act as haptens for acute antibody-mediated reactions. The most frequent (about 95 percent) or "major" determinant of penicillin allergy is the penicilloyl determinant produced by opening the beta-lactam ring of the penicillin. This allows linkage of the penicillin to protein at the amide group. "Minor" determinants (less frequent) are the other metabolites formed, including native penicillin and penicilloic acids. /Penicillins/

Bactericidal; inhibit bacterial cell wall synthesis. Action is dependent on the ability of penicillins to reach and bind penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. Penicillin-binding proteins (which include transpeptidases, carboxypeptidases, and endopeptidases) are enzymes that are involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Penicillins bind to, and inactivate, penicillin-binding proteins, resulting in the weakening of the bacterial cell wall and lysis. /Penicillins/

Pictograms

Irritant;Health Hazard

Impurities

Other CAS

132-98-9

1098-87-9

Absorption Distribution and Excretion

While the drug is rapidly excreted, only 25% of the total dose is detected in the urine. Renal excretion may be delayed in neonates, young infants, and patients with renal impairment.

Following intravenous administration, the volume of distribution at steady state was 35.4 L. Small amounts of the drug can be found in various tissues, with the highest amount found in the kidneys, with lesser amounts in the liver, skin, and intes tines. Phenoxymethylpenicillin was found in the cerebrospinal fluid. Phenoxymethylpenicillin was detectable in the placenta and human breast milk.

A dose of 1,000,000 units of the acid gives peak plasma levels of about 2 to 3 ug/ml ...

Approx 60-73% of an oral dose of penicillin V or penicillin V potassium is absorbed from the GI tract in healthy, fasting adults. Following oral administration of a single dose of penicillin V or penicillin V potassium in fasting children or adults, peak serum concn of penicillin V are generally attained within 30-60 min. Peak serum penicillin V concn are attained sooner and are slightly higher following administration of the potassium salt than the free acid.

Following oral administration of a single 125-mg tablet of penicillin V potassium in healthy, fasting adults in one study, serum penicillin V concn averaged 1.2, 1.2, 0.5, and 0.1 ug/ml @ 30 min, 1 hr, 2 hr, and 4 hr, respectively, after the dose. Oral administration of a single 250-mg tablet of the drug in healthy, fasting adults results in serum penicillin V concn averaging 2.1-2.8, 2.3-2.7, 0.8-0.9, and 0.1-0.2 ug/ml @ 30 min, 1 hr, 2 hr, and 4 hr, respectively, after the dose. Following oral administration of a single 500-mg tablet of penicillin V potassium in healthy, fasting adults, serum penicillin V concn average 4.7-5, 4.9-6.3, 2.3-3, and 0.04-0.1 ug/ml @ 30 min, 1 hr, 2 hr, and 6 hr, respectively, after the dose.

Variable results have been obtained in studies evaluating the effect of food on GI absorption of penicillin V and penicillin V potassium. In most studies, presence of food in the GI tract resulted in lower and delayed peak serum concn of penicillin V, although the total amt of drug absorbed was unaffected. However, results of several studies in children 2 mo to 5 yr of age indicate that both the peak serum concn and the area under the serum concn-time curve (AUC) are decreased when penicillin V potassium is administered with or immediately prior to milk or food.

For more Absorption, Distribution and Excretion (Complete) data for PENICILLIN V (8 total), please visit the HSDB record page.

Metabolism Metabolites

Approximately 35-70% of an oral dose of penicillin V or penicillin V potassium is metabolized to penicilloic acid which is microbiologically inactive. Small amt of 6-aminopenicillanic acid (6-APA) have also been found in urine of patients receiving penicillin V. In addition, the drug appears to be hydroxylated to a small extent to one or more microbiologically active metabolites which are also excreted in urine.

Wikipedia

AM-4030

Drug Warnings

Fever and even vascular collapse and death may follow the use of penicillin in syphilis. This is one manifestation of the Jarisch-Herxheimer reaction. It is thought to be due to hypersensitivity to antigens released during rapid and massive lysis of spirochetes. /Penicillin/

Contraceptive failure and pregnancies attributed to the concurrent use of penicillins ... have been reported on a number of occasions. ... Mechanism /is/ not understood. It has been observed that ampicillin given to women in latter wk of pregnancy decreases urinary oestriol levels ... & phenoxymethylpenicillin behaves in a similar way ...

Individual with phenylketonuria (ie, homozygous genetic deficiency of phenylalanine hydroxylase) and other individuals who must restrict their intake of phenylalanine should be warned that Warner Chilcott's penicillin V potassium powder for oral soln contains aspartame ... which is metabolized in the GI tract to phenylalanine following oral administration.

For more Drug Warnings (Complete) data for PENICILLIN V (16 total), please visit the HSDB record page.

Biological Half Life

The serum half-life of penicillin V in adults with normal renal function is reportedly 0.5 hr.

Use Classification

Methods of Manufacturing

Obtained by adding 2-phenoxyethanol to the Penicillium culture using yeast autolyzate as source of nitrogen.

General Manufacturing Information

Although potency of penicillin V ... is generally expressed in terms of the weight of penicillin V, potency of the drugs may be expressed in terms of USP penicillin V units. For labeling purposes, each mg of penicillin V contained in penicillin V ... prepn is considered equivalent to 1695 penicillin V units.

The problem of antibiotic contamination of milk requires that the dairy operator, veterinarian, and milk processor be aware of the sensitizing ability of penicillin and the importance of adherence to drug withdrawal times. /Penicillins/

Storage Conditions

Interactions

Since penicillin acts by inhibiting cell wall synthesis, agents which inhibit protein synthesis (eg, chloramphenicol) could ... mask the bactericidal effect of penicillin. /Penicillin/

Since penicillin acts by inhibiting cell wall synthesis, agents which inhibit protein synthesis (eg, erythromycin) could ... mask the bactericidal effect of penicillin. ... Clinical evidence exists for erythromycin-penicillin antagonism in patients with group A hemolytic streptococcal pharyngitis. ... The possibility of antagonism exists, but it has not been sufficiently documented in clinical studies. /Penicillin/

Tetracyclines ... may interfere with a bactericidal agent such as penicillin. /Penicillin/

For more Interactions (Complete) data for PENICILLIN V (16 total), please visit the HSDB record page.

Stability Shelf Life

Following reconstitution, penicillin V potassium oral soln should be refrigerated @ 2-8 °C, and any unused soln should be discarded after 14 days. /Penicillin V potassium/

Penicillins are generally inactivated in the presence of heat, alkaline or acid pH, oxidizing agents, alcohols, glycols, and metal ions such as copper, mercury, or zinc. In currently available penicillins, cleavage at any point in the penicillin nucleus, including the beta-lactam ring, results in complete loss of antibacterial activity. The major cause of inactivation of penicillins is hydrolysis of the beta-lactam ring. The course of hydrolysis and nature of the degradation products can vary and are generally influenced by pH. /Penicillins/

In the dry state, natural penicillins and their salts are generally stable for several yr @ room temp; however, the drugs deteriorate more rapidly @ higher temp. /Natural penicillins/

Solutions of penicillin begin to deteriorate upon standing a few days, even in the cold. /Penicillin V potassium/

Dates

Gruchalla RS, Pirmohamed M: Clinical practice. Antibiotic allergy. N Engl J Med. 2006 Feb 9;354(6):601-9. [PMID:16467547]

Skarpeid PL, Hoye S: Phenoxymethylpenicillin Versus Amoxicillin for Infections in Ambulatory Care: A Systematic Review. Antibiotics (Basel). 2018 Sep 4;7(3). pii: antibiotics7030081. doi: 10.3390/antibiotics7030081. [PMID:30181520]

Josefsson K, Bergan T: Pharmacokinetics of phenoxymethylpenicillin in volunteers. Chemotherapy. 1982;28(4):241-6. doi: 10.1159/000238084. [PMID:6811219]

Overbosch D, Mattie H, van Furth R: Comparative pharmacodynamics and clinical pharmacokinetics of phenoxymethylpenicillin and pheneticillin. Br J Clin Pharmacol. 1985 May;19(5):657-68. doi: 10.1111/j.1365-2125.1985.tb02693.x. [PMID:3924086]

Llor C, Arranz J, Morros R, Garcia-Sangenis A, Pera H, Llobera J, Guillen-Sola M, Carandell E, Ortega J, Hernandez S, Miravitlles M: Efficacy of high doses of oral penicillin versus amoxicillin in the treatment of adults with non-severe pneumonia attended in the community: study protocol for a randomised controlled trial. BMC Fam Pract. 2013 Apr 17;14:50. doi: 10.1186/1471-2296-14-50. [PMID:23594463]

Phenoxymethylpenicillin (Penicillin V) Monograph - Government of Western Australia Child and Adolescents Health Service

Phenoxymethyl Penicillin 250mg/5ml Oral Solution Sugar Free (syringe) - eMC

phenoxymethylpenicillin (penicillin v) - King Edward Memorial Hospital

Penicillin V potassium - GLOWM